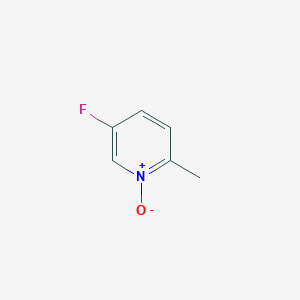
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of cyano, difluorophenyl, and ethyl-fluorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate typically involves the esterification of 4-ethyl-2-fluorobenzoic acid with (4-cyano-3,5-difluorophenyl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Major Products
Oxidation: Formation of 4-ethyl-2-fluorobenzoic acid.
Reduction: Formation of (4-amino-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These properties enable the compound to interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-cyano-3,5-difluorophenyl) 4-butylbenzoate: Similar structure but with a butyl group instead of an ethyl group.
(4-cyano-3,5-difluorophenyl) 4-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate is unique due to the presence of both cyano and difluorophenyl groups, which confer distinct electronic and steric properties. The ethyl group provides a balance between hydrophobicity and steric bulk, making it suitable for various applications compared to its methyl or butyl analogs .
Properties
CAS No. |
344749-29-7 |
|---|---|
Molecular Formula |
C16H10F3NO2 |
Molecular Weight |
305.25 g/mol |
IUPAC Name |
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate |
InChI |
InChI=1S/C16H10F3NO2/c1-2-9-3-4-11(13(17)5-9)16(21)22-10-6-14(18)12(8-20)15(19)7-10/h3-7H,2H2,1H3 |
InChI Key |
AGQQVOKBWLRESG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F)F |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



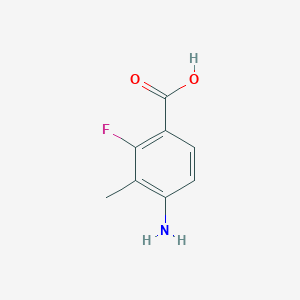

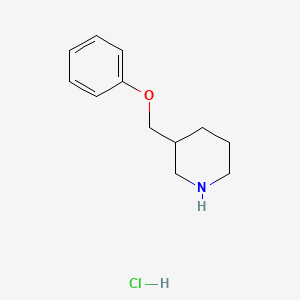
![Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1603173.png)

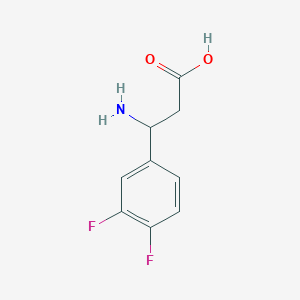
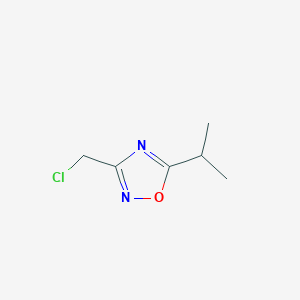
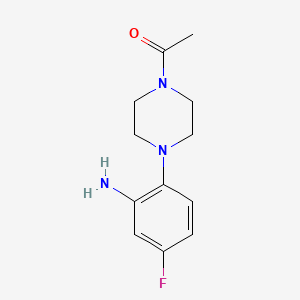
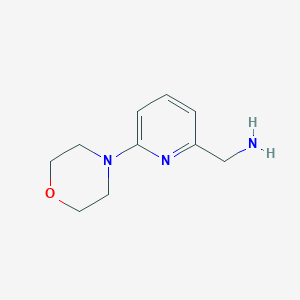
![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)

